7-[(2,6-Dimethylphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid
Overview
Description
7-[(2,6-Dimethylphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid: is a complex organic compound with a unique tricyclic structure. This compound is characterized by its tricyclo[3.2.2.0~2,4~]non-8-ene core, which is functionalized with a carboxylic acid group and a 2,6-dimethylphenyl carbamoyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,6-Dimethylphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The tricyclo[3.2.2.0~2,4~]non-8-ene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an appropriate precursor, such as an alcohol or aldehyde.
Attachment of the 2,6-Dimethylphenyl Carbamoyl Group: This step involves the reaction of the tricyclic intermediate with 2,6-dimethylphenyl isocyanate under suitable conditions to form the carbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[(2,6-Dimethylphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
7-[(2,6-Dimethylphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of new polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-[(2,6-Dimethylphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the tricyclic core can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
7-[(4-Bromo-2,6-dimethylanilino)carbonyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid: This compound has a similar tricyclic core but with a bromo-substituted phenyl group.
Tricyclo[3.2.2.0~2,4~]non-6-ene: This compound shares the tricyclic core but lacks the carbamoyl and carboxylic acid groups.
Uniqueness
The uniqueness of 7-[(2,6-Dimethylphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid lies in its specific functional groups, which impart distinct chemical properties and reactivity. The combination of the tricyclic core with the carbamoyl and carboxylic acid groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
7-[(2,6-dimethylphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-9-4-3-5-10(2)17(9)20-18(21)15-11-6-7-12(14-8-13(11)14)16(15)19(22)23/h3-7,11-16H,8H2,1-2H3,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDQUWUBPNHBMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2C3C=CC(C2C(=O)O)C4C3C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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